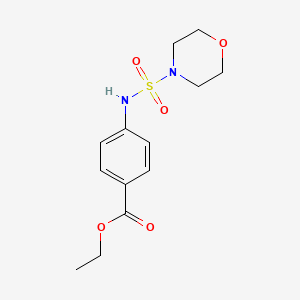![molecular formula C17H21Cl2N3O B2687601 N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide CAS No. 1197635-96-3](/img/structure/B2687601.png)
N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide, commonly referred to as “Ketamine,” is a well-known dissociative anesthetic drug that has been used for decades in both human and veterinary medicine. Ketamine has shown promise as a treatment for various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).
作用機序
Ketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, Ketamine disrupts the normal functioning of the brain, leading to a dissociative state.
Biochemical and Physiological Effects:
Ketamine’s effects on the brain are complex and not fully understood. Studies have shown that Ketamine can increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. Additionally, Ketamine has been shown to increase the release of glutamate, a neurotransmitter that is involved in learning and memory.
実験室実験の利点と制限
Ketamine has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the brain and its functions. Additionally, Ketamine is relatively safe and has few side effects when used at low doses. However, there are also limitations to its use in lab experiments. High doses of Ketamine can cause dissociation and hallucinations, which can interfere with the interpretation of results.
将来の方向性
There are several potential future directions for research on Ketamine. One area of interest is the development of new drugs that target the NMDA receptor, with the goal of producing similar therapeutic effects to Ketamine but with fewer side effects. Additionally, researchers are exploring the use of Ketamine in combination with other drugs, such as opioids, to enhance its analgesic effects. Finally, there is ongoing research into the long-term effects of Ketamine use, particularly in the context of its potential use as a treatment for depression and other psychiatric disorders.
Conclusion:
In conclusion, Ketamine is a well-known dissociative anesthetic drug that has shown promise as a treatment for various psychiatric disorders. Its mechanism of action involves blocking the NMDA receptor, leading to a dissociative state. Ketamine has several advantages for use in lab experiments, but there are also limitations to its use. Future research on Ketamine is focused on developing new drugs that target the NMDA receptor, exploring its use in combination with other drugs, and studying its long-term effects.
合成法
Ketamine is synthesized through a multi-step process that involves the reaction of cyclohexanone with chloroacetyl chloride, followed by the reaction of the resulting product with N-ethyl-N-(2-chloroethyl)amine hydrochloride. The final step involves the reaction of the intermediate product with potassium cyanide to produce Ketamine.
科学的研究の応用
Ketamine has been the subject of extensive scientific research over the past few decades. It has been found to have a wide range of potential therapeutic uses, including as an anesthetic, analgesic, and antidepressant. Additionally, Ketamine has been shown to have potential in the treatment of various psychiatric disorders, including depression, anxiety, and N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O/c1-12(14-6-5-13(18)9-15(14)19)21-10-16(23)22-17(11-20)7-3-2-4-8-17/h5-6,9,12,21H,2-4,7-8,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTODGSWFBBOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2687519.png)

![N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2687521.png)


![1-[4-(3-Bromobenzenesulfonyl)piperazin-1-yl]-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2687527.png)







